molecular formula C26H20ClF3N6O3 B11520932 3-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

3-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B11520932
M. Wt: 556.9 g/mol
InChI Key: URFHXSFNFUVJSO-UHFFFAOYSA-N
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Description

The compound “3-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide” is a complex organic molecule that belongs to the class of pyrazolo[1,5-a]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include substituted pyrazoles and pyrimidines, which undergo various chemical transformations such as chlorination, methylation, and amide formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of the compound.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity. This may include the use of automated synthesis equipment and large-scale reactors. Purification methods such as crystallization, chromatography, and recrystallization are commonly employed.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound may be studied for its potential as a drug candidate. Its interactions with various biological targets, such as enzymes and receptors, can provide insights into its therapeutic potential.

Medicine

In medicine, the compound could be investigated for its pharmacological properties. This includes studies on its efficacy, toxicity, and mechanism of action in treating various diseases.

Industry

In the industrial sector, the compound might be used in the development of new materials or as a catalyst in chemical processes. Its unique chemical properties can be leveraged to improve the efficiency and selectivity of industrial reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects. Detailed studies on the binding affinity, kinetics, and structural biology of these interactions are essential to understand the compound’s mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[1,5-a]pyrimidines with different substituents. Examples might include:

  • 3-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(4-hydroxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
  • 3-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Uniqueness

The uniqueness of the compound lies in its specific substituents, which can significantly influence its chemical and biological properties. These differences can affect its reactivity, stability, and interactions with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C26H20ClF3N6O3

Molecular Weight

556.9 g/mol

IUPAC Name

3-chloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C26H20ClF3N6O3/c1-14-21(25(38)36(34(14)2)16-7-5-4-6-8-16)32-24(37)22-20(27)23-31-18(15-9-11-17(39-3)12-10-15)13-19(26(28,29)30)35(23)33-22/h4-13H,1-3H3,(H,32,37)

InChI Key

URFHXSFNFUVJSO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=NN4C(=CC(=NC4=C3Cl)C5=CC=C(C=C5)OC)C(F)(F)F

Origin of Product

United States

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